4-chloro-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide
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Overview
Description
4-chloro-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiadiazole ring, and a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The thiadiazole ring can be synthesized via a condensation reaction involving thiosemicarbazide and a suitable carbonyl compound. The final step involves coupling the triazole-thiadiazole intermediate with 4-chlorobenzoyl chloride to form the desired benzamide derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-chloro-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The triazole and thiadiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Thiadiazole Derivatives: Compounds with the thiadiazole ring also show comparable properties.
Benzamide Derivatives: These compounds have the benzamide moiety and are studied for their therapeutic potential
Uniqueness
4-chloro-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H13ClN6OS |
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Molecular Weight |
396.9 g/mol |
IUPAC Name |
4-chloro-N-[3-(5-methyl-1-phenyltriazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C18H13ClN6OS/c1-11-15(22-24-25(11)14-5-3-2-4-6-14)16-20-18(27-23-16)21-17(26)12-7-9-13(19)10-8-12/h2-10H,1H3,(H,20,21,23,26) |
InChI Key |
JGUCNHOIHAPHFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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